In Vivo Potency: (rac)-CHEMBL333994 vs. CR 1505 (Loxiglumide)
In a direct comparative study in anesthetized rats, intraduodenal administration of FK-480 was significantly more potent than the comparator CR 1505 (loxiglumide) in inhibiting CCK-8-stimulated pancreatic amylase secretion. [1]
| Evidence Dimension | In vivo ID50 for CCK-8-stimulated amylase secretion |
|---|---|
| Target Compound Data | ID50 = 0.025 mg/kg-h (FK-480, intraduodenal) |
| Comparator Or Baseline | ID50 = 5.2 mg/kg-h (CR 1505, intraduodenal) |
| Quantified Difference | 208-fold greater potency for FK-480 |
| Conditions | Anesthetized rats, intraduodenal infusion, CCK-8 at 0.06 μg/kg-h |
Why This Matters
The 208-fold potency advantage allows for significantly lower doses in animal models, reducing potential off-target effects and compound consumption costs.
- [1] Moriyoshi Y, et al. Effect of a novel cholecystokinin receptor antagonist, FK480, administered intraduodenally, on pancreatic secretion in rats. Pancreas. 1995;10(3):295-300. PMID: 7542771. View Source
